BenchChemオンラインストアへようこそ!

(3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride

PI3Kγ inhibition pyrazole methanamine SAR kinase inhibitor scaffold

The dihydrochloride salt form ensures superior aqueous solubility for parallel synthesis and biochemical assays. The 3-ethyl-1-methyl substitution pattern is structurally distinct from generic 3-aryl or unsubstituted analogs, making it irreplaceable for precise SAR expansions in PI3Kγ and DPP-IV programs. Pfizer patent US11964978 validates an elaborated analogue achieving Ki=352nM against STING protein, offering a direct starting point for novel STING antagonist discovery outside existing patent space. Additionally, its structural compliance with DE19822340A1 positions it as a viable intermediate for thermally stable, low-volatility nitrification inhibitors.

Molecular Formula C7H15Cl2N3
Molecular Weight 212.12
CAS No. 2470437-64-8
Cat. No. B2821366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride
CAS2470437-64-8
Molecular FormulaC7H15Cl2N3
Molecular Weight212.12
Structural Identifiers
SMILESCCC1=NN(C=C1CN)C.Cl.Cl
InChIInChI=1S/C7H13N3.2ClH/c1-3-7-6(4-8)5-10(2)9-7;;/h5H,3-4,8H2,1-2H3;2*1H
InChIKeyMZBUZQYQHIUYRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Ethyl-1-methylpyrazol-4-yl)methanamine Dihydrochloride (CAS 2470437-64-8): Pyrazole-4-methanamine Building Block for Kinase-Targeted Library Synthesis


(3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride (CAS 2470437-64-8) is a disubstituted pyrazole-4-methanamine derivative supplied as the dihydrochloride salt (molecular formula C₇H₁₅Cl₂N₃, molecular weight ~212.1 g/mol) . Its core scaffold—a pyrazole ring bearing a 3-ethyl and 1-methyl substituent with a primary aminomethyl group at the 4-position—positions it as a versatile intermediate for constructing kinase-focused compound libraries. The dihydrochloride salt form confers enhanced aqueous solubility relative to the free base (CAS 1007540-20-6, MW 139.19), a practical advantage for parallel synthesis workflows and biochemical assay preparation . This compound belongs to the broader (1H-pyrazol-4-yl)methanamine chemotype, which has demonstrated tractable inhibitory activity against PI3Kγ (36–73% inhibition at 10 µM) [1] and dipeptidyl peptidase IV (DPP-IV) [2] in published structure-activity relationship (SAR) studies.

Why Generic Pyrazole-methanamine Substitution Fails: Substituent-Dependent SAR at the 3-Position Governs Biological Target Engagement for (3-Ethyl-1-methylpyrazol-4-yl)methanamine Dihydrochloride


Within the (1H-pyrazol-4-yl)methanamine chemotype, the identity of the substituent at the pyrazole 3-position is a critical determinant of both biochemical potency and target selectivity. In the PI3Kγ enzyme assay series reported by Bepary et al., replacing the 3-(4-benzyloxyphenyl) group with alternative N-substituents shifted inhibition from 36% to 73% at a fixed 10 µM screening concentration, a 2-fold dynamic range driven solely by substituent variation at the 4-aminomethyl position [1]. Similarly, SAR studies on (1,3-diphenyl-1H-pyrazol-4-yl)-methylamine analogues reveal that halogen substitution patterns on the 3-phenyl ring dictate selectivity between DPP-IV and DPP8 isoforms [2]. For (3-ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride, the 3-ethyl group provides a compact, lipophilic substituent that is chemically distinct from the 3-aryl, 3-cyclopropyl, or 3-tert-butyl variants commonly employed in this scaffold class . Consequently, generic substitution with an unsubstituted (1H-pyrazol-4-yl)methanamine dihydrochloride (CAS 1172862-88-2) or a 3,5-dimethyl analog cannot recapitulate the specific steric, electronic, and lipophilicity profile of the 3-ethyl-1-methyl substitution pattern, making direct interchange without re-optimization of the downstream SAR inadvisable.

Quantitative Differentiation Evidence for (3-Ethyl-1-methylpyrazol-4-yl)methanamine Dihydrochloride: PI3Kγ, DPP-IV, STING, and Physicochemical Comparator Data


PI3Kγ Enzyme Inhibition: Class-Level Potency Range for (1H-Pyrazol-4-yl)methanamines Provides Benchmark for 3-Ethyl-1-methyl Analog Optimization

The (1H-pyrazol-4-yl)methanamine chemotype, to which (3-ethyl-1-methylpyrazol-4-yl)methanamine belongs, exhibits a broad PI3Kγ inhibitory range from 36% to 73% at a uniform 10 µM screening concentration, as demonstrated for eight synthesized analogues (compounds 101–108) [1]. The least potent compound (101, morpholine substituent) showed 36% inhibition, while the most potent (108, ester-containing distal polar group) reached 73% inhibition—a 2.03-fold improvement driven solely by modification of the 4-aminomethyl substituent [1]. This class-level evidence establishes that the 1H-pyrazol-4-yl core is a validated PI3Kγ pharmacophore, and the 3-ethyl-1-methyl substitution pattern on the target compound represents a chemically tractable vector for further diversity-oriented synthesis aimed at optimizing potency within this validated inhibitory range.

PI3Kγ inhibition pyrazole methanamine SAR kinase inhibitor scaffold

STING Protein Binding Affinity: Patent-Derived Ki Value for a Compound Incorporating the 3-Ethyl-1-methylpyrazol-4-yl Moiety Demonstrates Target Engagement

In Pfizer patent US11964978, a compound incorporating the 3-ethyl-1-methyl-1H-pyrazol-4-yl moiety as a key structural component (4-[4-(3-ethyl-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-imidazol-2-yl]-1-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxamide, Example AIH01) demonstrated a binding affinity Ki of 352 nM against human STING (Stimulator of Interferon Genes) protein [155-341, H232R] as measured by a radioligand binding competition assay [1]. This result provides direct evidence that the 3-ethyl-1-methylpyrazol-4-yl fragment can productively engage a therapeutically relevant protein target when elaborated into a full lead compound. In contrast, the unsubstituted (1H-pyrazol-4-yl)methanamine dihydrochloride (CAS 1172862-88-2) would lack the 3-ethyl and 1-methyl substituents that contribute to the hydrophobic interactions and conformational pre-organization of this fragment.

STING antagonist pyrazole-imidazole hybrid Pfizer patent US11964978

Aqueous Solubility Advantage: Dihydrochloride Salt Form Provides Enhanced Solubility Compared to Free Base for Biochemical Assay Compatibility

(3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride (MW ~212.1 g/mol) is supplied as the dihydrochloride salt, which confers substantially improved aqueous solubility relative to the free base form (CAS 1007540-20-6, MW 139.19, XLogP3 = -0.1) . The free base form of (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine has a computed topological polar surface area (TPSA) of 43.8 Ų and a predicted LogP of -0.1, indicating moderate hydrophilicity . Protonation of the primary amine by two equivalents of HCl to form the dihydrochloride salt further increases polarity and aqueous solubility—a property that is critical for achieving reproducible compound dispensing in biochemical assays (e.g., PI3Kγ or kinase inhibition screens) where DMSO stock solutions are diluted into aqueous buffer. The unsubstituted analog (1H-pyrazol-4-yl)methanamine dihydrochloride (MW 170.04 g/mol) is also available as a dihydrochloride salt, but its lower molecular weight and absence of the 3-ethyl and 1-methyl substituents result in distinct physicochemical properties that affect both solubility and passive membrane permeability .

solubility enhancement dihydrochloride salt biochemical assay preparation

DPP-IV/DPP8 Selectivity: Class-Level SAR Demonstrates That Pyrazole Substituents Dictate Isoform Selectivity Profiles

In a systematic SAR study of (1,3-diphenyl-1H-pyrazol-4-yl)-methylamine analogues as dipeptidyl peptidase inhibitors, Hsu et al. (2009) demonstrated that the substituent pattern on the pyrazole 3-phenyl ring controls isoform selectivity: 2,4-dichloro substitution favored DPP-IV inhibition, whereas difluoro substitution favored DPP8 inhibition [1]. The representative compound 15h (from a related (pyrazol-4-yl)-methylamines series) exhibited an anti-hyperglycemic effect in an animal model, confirming in vivo target engagement for this chemotype [2]. The 3-ethyl substituent on the target compound, being smaller and more flexible than the 3-phenyl group, would be predicted to interact differently with the S1 or S2 subsites of DPP-IV, potentially yielding a distinct selectivity window that cannot be achieved with 3-aryl-substituted analogues. However, no direct DPP-IV or DPP8 inhibition data for the 3-ethyl-1-methyl analog have been reported.

DPP-IV inhibitor DPP8 selectivity pyrazole methylamine SAR

Optimal Procurement and Application Scenarios for (3-Ethyl-1-methylpyrazol-4-yl)methanamine Dihydrochloride Based on Quantitative Evidence


Kinase-Focused Fragment Library Construction Using the PI3Kγ-Validated (1H-Pyrazol-4-yl)methanamine Pharmacophore

Medicinal chemistry teams building a kinase-targeted fragment library should include (3-ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride as a core scaffold, based on the class-level validation that (1H-pyrazol-4-yl)methanamines achieve 36–73% PI3Kγ inhibition at 10 µM, with the inhibitory potency tunable through 4-aminomethyl derivatization [1]. The 3-ethyl-1-methyl substitution pattern provides a synthetically accessible handle for subsequent elaboration via reductive amination, amide coupling, or sulfonamide formation at the primary amine, enabling rapid parallel synthesis of diverse analogues for PI3Kγ or related lipid kinase screening cascades.

STING Pathway Antagonist Lead Optimization Starting from the 3-Ethyl-1-methylpyrazol-4-yl Fragment

Drug discovery programs targeting the cGAS-STING pathway for autoimmune or inflammatory indications can use this compound as a starting fragment for lead optimization. The Pfizer patent US11964978 demonstrates that a fully elaborated compound containing this fragment achieves Ki = 352 nM against STING protein [2]. By procuring the dihydrochloride salt of the fragment, medicinal chemists can independently explore imidazole, pyrazolopyridine, or other heterocyclic fusion strategies to generate novel STING antagonist chemotypes outside of existing patent space.

DPP-IV/DPP8 Selectivity Profiling of 3-Alkyl-Substituted Pyrazole-4-methanamines

Academic or industrial groups investigating type 2 diabetes or immuno-oncology targets should evaluate this compound in DPP-IV and DPP8 enzymatic assays. Existing SAR demonstrates that 3-aryl-substituted (pyrazol-4-yl)-methylamines achieve isoform-selective inhibition (DPP-IV vs. DPP8) based on halogen substitution patterns [3], and the representative compound 15h from a related series produced an anti-hyperglycemic effect in vivo [4]. The 3-ethyl substituent offers a structurally distinct starting point that may yield a novel selectivity fingerprint compared to extensively explored 3-aryl chemotypes.

Agrochemical Nitrification Inhibitor Development Leveraging Pyrazolyl-methanamine Thermal Stability

Industrial agrochemical R&D teams developing next-generation nitrification inhibitors for nitrogen fertilizers can employ this compound as a synthetic intermediate. Patent DE19822340A1 describes alkyl-1H-1-pyrazolylmethanamine derivatives as nitrification inhibitors characterized by high thermal stability and low volatility—properties that address the volatility limitations of earlier pyrazole-based nitrification inhibitors [5]. The 3-ethyl-1-methyl substitution pattern on the target compound aligns with the general structural claims of this patent class, making it a viable building block for synthesizing novel, thermally stable nitrification inhibitor candidates.

Quote Request

Request a Quote for (3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.